N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide
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Overview
Description
N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a compound that belongs to the class of adamantane derivatives Adamantane is a tricyclic hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the functionalization of adamantane derivatives. One common method is the alkylation of adamantane with propylene in the presence of acid catalysts, leading to the formation of 1-n-propyladamantane . This intermediate can then be further functionalized to introduce the sulfonamide group and other substituents.
Industrial Production Methods
Industrial production of adamantane derivatives often involves catalytic processes that ensure high yields and purity. Techniques such as laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine and other oxidants have been explored . These methods are optimized to produce large quantities of the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups at the sulfonamide position.
Scientific Research Applications
N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological molecules, potentially inhibiting or modulating their activity. The sulfonamide group can form hydrogen bonds and other interactions with target proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid:
1,3-Dehydroadamantane: A compound with a similar structure but different functional groups, used in organic synthesis.
1-Adamantyl(1-adamantylacetyl)ketene: A sterically hindered adamantane derivative used in specialized chemical reactions.
Uniqueness
N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-4-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-26(23,24)19-7-14(2)5-6-18(19)25-3/h5-7,15-17,20,22H,4,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOWOQXWMQJYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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